- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)
943541-20-6 structure
Product Name:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
CAS番号:943541-20-6
MF:C8H7ClN4
メガワット:194.620979547501
MDL:MFCD16109166
CID:1039650
PubChem ID:54595607
Update Time:2024-10-25
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)
- MFCD16109166
- SCHEMBL509162
- SY116190
- AKOS011063777
- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine
- DA-00466
- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine
- DS-4236
- LIRXMNGKIROHGY-UHFFFAOYSA-N
- A1-02973
- Z871789894
- 943541-20-6
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine
- CS-B1038
- EN300-91412
- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine
- DTXSID90712423
-
- MDL: MFCD16109166
- インチ: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
- InChIKey: LIRXMNGKIROHGY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C2=CN(C)N=C2)=NN=1
計算された属性
- せいみつぶんしりょう: 194.0359239g/mol
- どういたいしつりょう: 194.0359239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 43.6Ų
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09571-25g |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 25g |
$1650 | 2023-09-07 | |
| Ambeed | A130384-250mg |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 250mg |
$27.0 | 2025-04-15 | |
| Ambeed | A130384-1g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 1g |
$63.0 | 2025-04-15 | |
| Ambeed | A130384-5g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 5g |
$219.0 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY116190-0.25g |
3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine |
943541-20-6 | ≥95% | 0.25g |
¥520.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY116190-1g |
3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine |
943541-20-6 | ≥95% | 1g |
¥1285.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY116190-5g |
3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine |
943541-20-6 | ≥95% | 5g |
¥5500.00 | 2025-04-11 | |
| TRC | C375333-25mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 25mg |
$ 70.00 | 2022-06-01 | ||
| TRC | C375333-50mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | C375333-250mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 250mg |
$ 340.00 | 2022-06-01 |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C
1.2 0 °C; overnight, 0 °C → rt
1.2 0 °C; overnight, 0 °C → rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C
リファレンス
- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464
合成方法 3
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt
リファレンス
- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
リファレンス
- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C
リファレンス
- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
リファレンス
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C
リファレンス
- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C
リファレンス
- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C
リファレンス
- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C
リファレンス
- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
リファレンス
- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
リファレンス
- Preparation method of pyrazole compound and its intermediates, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C
リファレンス
- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
リファレンス
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt
リファレンス
- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
リファレンス
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials
- 3-Chloro-6-Iodopyridazine
- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 3,6-Dichloropyridazine
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
注文番号:A846417
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:09
価格 ($):179.0
Email:sales@amadischem.com
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine 関連文献
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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推奨される供給者
Amadis Chemical Company Limited
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
清らかである:99%
はかる:5g
価格 ($):179.0